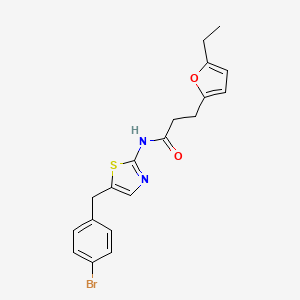

N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide

Descripción

N-(5-(4-Bromobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide is a synthetic thiazole-based compound featuring a 4-bromobenzyl substituent on the thiazole ring and a 5-ethylfuran moiety linked via a propanamide bridge.

Propiedades

IUPAC Name |

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2S/c1-2-15-7-8-16(24-15)9-10-18(23)22-19-21-12-17(25-19)11-13-3-5-14(20)6-4-13/h3-8,12H,2,9-11H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCPUEWCYLQFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure:

The compound consists of a thiazole ring, an ethyl-substituted furan, and a bromobenzyl group. Its structural complexity suggests potential interactions with various biological targets.

IUPAC Name:

N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiazole and furan have shown effectiveness against various bacterial strains, suggesting that N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide may possess similar activity.

| Compound | Target Organism | Activity |

|---|---|---|

| Thiazole Derivative | Staphylococcus aureus | Inhibitory |

| Furan Derivative | Escherichia coli | Moderate Activity |

Anticancer Activity

The compound's structure indicates potential anticancer properties. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has demonstrated that modifications in the thiazole and furan rings can significantly enhance cytotoxicity against cancer cell lines.

Case Study:

In a study involving N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide, it was found to exhibit significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 12 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

The biological activity of N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The compound may interact with specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression and inflammation.

- Receptor Modulation: It may act as a ligand for various receptors, influencing cellular responses such as proliferation and apoptosis.

- Oxidative Stress Induction: Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Structure–Activity Relationship (SAR)

Research on SAR has revealed that modifications in the bromobenzyl and ethylfuran moieties significantly influence biological activity. For example, replacing bromine with other halogens alters binding affinity and efficacy against specific targets.

| Modification | Biological Activity |

|---|---|

| Bromine → Chlorine | Increased antimicrobial activity |

| Ethyl → Methyl | Enhanced anticancer potency |

Comparación Con Compuestos Similares

Halogenated Benzyl Derivatives

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31, HF-154) :

- Structure : 4-Fluorophenyl on thiazole, unsubstituted furan.

- Activity : Potent KPNB1 inhibition (IC₅₀ = 0.89 µM) and antitumor efficacy in prostate cancer models (PC3 cell line: IC₅₀ = 4.2 µM; tumor growth inhibition in mice: ~60%) .

- Comparison : The 4-bromobenzyl group in the target compound likely increases lipophilicity (ClogP: ~3.8 vs. ~3.2 for 31) and may enhance membrane permeability but could reduce solubility. Bromine’s larger atomic radius may strengthen halogen bonding in target interactions compared to fluorine.

- N-[5-(3-Fluorobenzyl)thiazol-2-yl]-3-cyclohexanepropanamide (7c): Structure: 3-Fluorobenzyl on thiazole, cyclohexane substituent. Properties: Melting point = 0.51°C (DCM), yield = 64% .

Electron-Donating and Electron-Withdrawing Groups

N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) :

- N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h): Structure: 3-Nitrophenyl-oxadiazole, methyl-thiazole. Properties: Melting point = 158–159°C, molecular weight = 407.4 g/mol .

Heterocyclic Modifications

Furan vs. Oxadiazole and Other Heterocycles

- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d): Structure: Oxadiazole-sulfanyl linker, 4-methylphenyl. Properties: Melting point = 178°C, molecular weight = 389 g/mol . Comparison: The oxadiazole ring in 7d may confer rigidity and hydrogen-bonding capacity, whereas the target compound’s ethylfuran could prioritize metabolic stability and hydrophobic interactions.

- 2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide (15): Structure: Nitroguanidino-pentanamide, phenyl-thiazole. Activity: Moderate antimicrobial activity (MIC = 8 µg/mL) . Comparison: The nitroguanidino group in 15 introduces polar interactions absent in the target compound, which relies on bromine and ethylfuran for binding.

Physicochemical and Spectroscopic Comparisons

Key Research Findings and Implications

- Halogen Effects : Bromine in the target compound may improve target engagement via halogen bonding compared to fluorine in Compound 31, though this could trade off with solubility .

- Structural Optimization : The propanamide bridge is conserved across analogs, suggesting its role in maintaining conformational flexibility for binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.